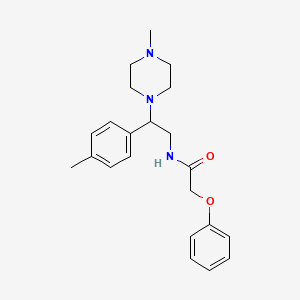

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, also known as MPTP-PEA, is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of phenoxyacetic acid and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of a related benzimidazole compound, highlighting the importance of structural analysis in understanding the biological activities of such molecules. This type of research can reveal how slight modifications in molecular structure can influence the interaction with biological targets, potentially leading to the development of new therapeutic agents (S. Ozbey, C. Kuş, H. Göker, 2001).

Enzyme Inhibition

Another study presented the asymmetric synthesis of a human leukocyte elastase inhibitor, demonstrating the potential of piperazine derivatives in the design of enzyme inhibitors. This research underscores the versatility of piperazine-containing compounds in developing inhibitors for various enzymes, which is crucial for therapeutic applications (R. Cvetovich et al., 1996).

Neuroprotective Effects

Research on acetic ether derivatives, including compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-phenoxyacetamide, explored their potential in improving cognitive functions. These studies highlight the neuroprotective and memory-enhancing effects of such compounds, suggesting their applicability in treating cognitive disorders (Zhang Hong-ying, 2012).

Catalytic and Antimicrobial Activities

A study on unsymmetrical phenoxo bridged metal complexes, including piperazine derivatives, revealed their catalytic and antimicrobial properties. This suggests the potential use of these compounds in catalysis and as antimicrobial agents, highlighting the broad applicability of piperazine-based compounds in various scientific domains (K. Shanmuga Bharathi et al., 2009).

Potential as PET Agents

Another intriguing application is in the development of PET agents for imaging enzymes involved in neuroinflammation. A study synthesized a compound with a structure similar to the target molecule, showcasing the potential of piperazine derivatives in diagnostic imaging, particularly in identifying and monitoring neuroinflammatory processes (Xiaohong Wang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing a significant role in many cellular processes, including cell signaling, growth, and division .

Mode of Action

For instance, Imatinib, a similar compound, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

In the case of tyrosine kinase inhibitors like imatinib, the inhibition of tyrosine kinases disrupts several signaling pathways, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Result of Action

Based on the action of similar compounds, the inhibition of tyrosine kinases could lead to decreased cell proliferation and increased apoptosis .

properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-18-8-10-19(11-9-18)21(25-14-12-24(2)13-15-25)16-23-22(26)17-27-20-6-4-3-5-7-20/h3-11,21H,12-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJYPLSKVAAONL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2957808.png)

![3-(3-Hydroxypropyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2957809.png)

![Ethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2957810.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)

![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)